The synthesis of NAN-190 hydrobromide involves several steps that typically include the formation of key intermediates followed by final modifications to achieve the desired chemical structure. While specific synthetic routes may vary, common methods include:
The molecular structure of NAN-190 hydrobromide can be described in terms of its functional groups and spatial arrangement:
Key structural data includes:
NAN-190 hydrobromide participates in various chemical reactions that are relevant to its pharmacological activity:
The mechanism of action of NAN-190 hydrobromide primarily involves its antagonistic effects on the 5-HT1A receptor:
NAN-190 hydrobromide exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
NAN-190 hydrobromide has several scientific applications:
NAN-190 hydrobromide (1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide) exhibits high-affinity binding to 5-HT~1A~ receptors, with a dissociation constant (K~B~) of 1.9 nM determined via Schild analysis in hippocampal membrane preparations [1]. Radioligand binding studies using [³H]NAN-190 demonstrate that it labels the same population of sites in rat hippocampus, striatum, and frontal cortex as the agonist radioligand [³H]8-OH-DPAT, confirming its specificity for 5-HT~1A~ receptors [1] [4]. Competitive binding assays reveal that serotonin (5-HT) and 8-OH-DPAT displace [³H]NAN-190 with equal affinity to their displacement of [³H]8-OH-DPAT, indicating overlapping binding domains for agonists and NAN-190 at the 5-HT~1A~ receptor [1]. However, NAN-190’s arylpiperazine structure facilitates unique interactions with transmembrane helices 3 and 7 of the receptor, stabilizing an inactive conformation distinct from agonist-stabilized states [4] [9].
Table 1: Binding Affinities of NAN-190 and Reference Compounds at 5-HT~1A~ Receptors
Compound | Radioligand Used | K~i~ (nM) | Tissue Source |
---|---|---|---|
NAN-190 | [³H]8-OH-DPAT | 1.9 | Rat Hippocampus |
8-OH-DPAT | [³H]NAN-190 | 2.1 | Rat Hippocampus |
Serotonin (5-HT) | [³H]NAN-190 | 3.8 | Rat Frontal Cortex |
Spiroxatrine | [³H]8-OH-DPAT | 5.2 | Rat Striatum |
Functional studies of adenylyl cyclase activity in rat hippocampal membranes establish NAN-190 as a potent competitive antagonist of 5-HT~1A~ receptor-mediated signaling. NAN-190 (10^-10^–10^-5^ M) alone exhibits no intrinsic activity on forskolin-stimulated adenylyl cyclase. However, it induces a concentration-dependent rightward shift in the log-concentration inhibition curve of the 5-HT~1A~ agonist 5-carboxamidotryptamine, characteristic of competitive antagonism [1] [4]. Schild regression analysis yields a linear plot with a slope not significantly different from unity, confirming classical competitive kinetics without allosteric modulation [1]. This antagonism is specific to 5-HT~1A~-coupled pathways, as NAN-190 does not alter basal or forskolin-activated cyclase activity independently, nor does it affect phosphoinositide hydrolysis linked to 5-HT~2~ receptors [1] [7].
The interaction of NAN-190 with G-protein coupling mechanisms reveals complex partial agonist-like properties. Non-hydrolyzable GTP analogs (GTPγS, GppNHp) significantly inhibit specific [³H]NAN-190 binding to hippocampal membranes, whereas ATP analogs (ATPγS, AppNHp) are ineffective [1] [4]. This guanylyl nucleotide sensitivity is typically observed for agonist radioligands at G~i/o~-protein coupled receptors, suggesting NAN-190 stabilizes a receptor conformation capable of engaging G-proteins. Crucially, [³H]8-OH-DPAT binding is substantially more sensitive to GTPγS-induced reductions in B~max~ (receptor density) than [³H]NAN-190 [1]. This differential sensitivity implies that NAN-190 has lower intrinsic efficacy in promoting G-protein activation and receptor internalization compared to full agonists. Thus, NAN-190 acts primarily as an antagonist but exhibits low-intensity partial agonism in GTP-shift assays, likely due to its ability to induce limited conformational changes in the 5-HT~1A~-G~i/o~ complex [1] [4] [9].
Table 2: Effects of Guanylyl Nucleotides on Radioligand Binding to 5-HT~1A~ Receptors
Radioligand | Treatment | % Reduction in B~max~ | Functional Implication |
---|---|---|---|
[³H]8-OH-DPAT | GTPγS (100 µM) | 75-80% | High agonist efficacy; receptor internalization |
[³H]NAN-190 | GTPγS (100 µM) | 20-30% | Low intrinsic activity; partial G-protein coupling |
[³H]8-OH-DPAT | GppNHp (100 µM) | 70% | Robust G~i/o~ protein activation |
[³H]NAN-190 | GppNHp (100 µM) | 25% | Weak G~i/o~ protein activation |
NAN-190 exhibits functionally distinct effects at somatodendritic autoreceptors versus postsynaptic 5-HT~1A~ receptors. In vitro electrophysiological studies in thalamocortical circuits show that NAN-190 potently blocks 5-HT~1A~ receptor-mediated inhibition of GABAergic transmission from thalamic reticular nucleus (TRN) terminals onto ventrobasal (VB) thalamic neurons [5]. This inhibition is exclusively mediated by presynaptic 5-HT~1A~ receptors, as evidenced by its persistence in 5-HT~2A~ receptor knockout mice and abolition by NAN-190 pretreatment [5]. In contrast, in vivo studies demonstrate that repeated systemic administration of NAN-190 (0.1 mg/kg, intraperitoneal) enhances anxiolytic-like behavior in gonadectomized (GDX) rats tested in the elevated plus maze, an effect attributed to postsynaptic 5-HT~1A~ receptor blockade in limbic regions [8]. This behavioral effect is potentiated by co-administration with testosterone propionate, which upregulates postsynaptic 5-HT~1A~ receptor expression [8]. The compound’s ability to antagonize 8-OH-DPAT-induced hyperphagia further supports its in vivo postsynaptic receptor blockade [6] [9]. Thus, NAN-190 discriminates between presynaptic autoreceptors (primarily inhibiting GABA release) and postsynaptic receptors (modulating affective behaviors), likely due to differences in receptor reserve or G-protein coupling efficiency between these populations [5] [8].
Table 3: Functional Effects of NAN-190 at Different 5-HT~1A~ Receptor Populations
Receptor Population | Experimental Model | Effect of NAN-190 | Functional Outcome |
---|---|---|---|
Presynaptic Autoreceptors | Thalamocortical slices (mice) | Blocks 5-HT-induced GABA release inhibition | Disinhibition of thalamocortical transmission |
Postsynaptic Receptors | Elevated plus maze (GDX rats) | Induces anxiolytic-like effects | Increased open-arm exploration time |
Presynaptic Autoreceptors | Feeding behavior (rats) | Antagonizes 8-OH-DPAT-induced hyperphagia | Normalization of food intake |
Postsynaptic Receptors | Vortioxetine analgesia (mice) | Blocks 5-HT~1A~-mediated analgesia | Reversal of antinociceptive effects |
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: